molecular formula C21H23N3O3 B10998725 N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide

N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide

Cat. No.: B10998725
M. Wt: 365.4 g/mol
InChI Key: LAPFUISZRBHYFS-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline core, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-methoxyphenethylamine with a quinoxaline derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.

    Benzoxazole derivatives: Structurally related compounds with a benzoxazole core.

    Indole derivatives: Compounds with an indole core, known for their diverse biological activities.

Uniqueness

N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide is unique due to its specific combination of a methoxyphenyl group and a quinoxaline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group and a quinoxaline moiety, which are known to influence its biological activity. The molecular formula is C20H24N2O2C_{20}H_{24}N_{2}O_{2} with a molecular weight of approximately 324.42 g/mol.

Antimicrobial Activity

Research has shown that various derivatives of quinoxaline exhibit significant antimicrobial properties. For instance, studies have indicated that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds typically range from 4.69 to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Quinoxaline derivatives have also been investigated for their antiviral potential. For example, certain compounds have shown efficacy against viruses like hepatitis C and influenza by inhibiting viral replication at low concentrations (IC50 values ranging from 0.20 to 0.35 µM) . The specific mechanism often involves the inhibition of viral enzymes or interference with viral entry into host cells.

Anticancer Activity

Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, some quinoxaline derivatives have been reported to exhibit potent activity against breast cancer cells with IC50 values in the micromolar range .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of quinoxaline derivatives, this compound was tested against multiple bacterial strains. The results indicated that the compound had a significant inhibitory effect on E. coli and S. aureus, with MIC values of 8.33 µM and 5.64 µM respectively.

Study 2: Antiviral Properties

Another study focused on the antiviral properties of similar quinoxaline compounds found that they effectively inhibited the replication of the influenza virus in vitro. The compound demonstrated an IC50 value of approximately 0.25 µM, indicating strong antiviral activity compared to standard antiviral agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes required for bacterial or viral replication.
  • Cell Membrane Disruption : It can disrupt microbial cell membranes, leading to cell death.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide

InChI

InChI=1S/C21H23N3O3/c1-24-18-9-5-4-8-16(18)23-17(21(24)26)11-12-20(25)22-14-13-15-7-3-6-10-19(15)27-2/h3-10H,11-14H2,1-2H3,(H,22,25)

InChI Key

LAPFUISZRBHYFS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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